Xanthine Oxidase (XO) Inhibition: Superior Potency of 4-Nitro Cinnamic Acid Core
The core 4-nitrocinnamic acid (4-NA) scaffold exhibits potent xanthine oxidase (XO) inhibition with an IC₅₀ of 23.02 ± 0.12 µmol/L, and the presence of the nitro group was essential for enhancing XO inhibition [1]. While direct data for 3-Benzyloxy-4-nitrocinnamic acid is not available, this class-level evidence indicates that the 4-nitro substitution is a critical pharmacophore for this activity. Substitution at the 3-position with a benzyloxy group may further modulate this activity through steric and electronic effects, offering a potential point of differentiation from simpler 4-nitro analogs.
| Evidence Dimension | Xanthine Oxidase (XO) Inhibition |
|---|---|
| Target Compound Data | Not directly measured; inferred from 4-nitrocinnamic acid core. |
| Comparator Or Baseline | 4-Nitrocinnamic acid (4-NA) IC₅₀ = 23.02 ± 0.12 µmol/L; unsubstituted cinnamic acid: not an effective XO inhibitor. |
| Quantified Difference | 4-NA is a potent XO inhibitor; unsubstituted cinnamic acid is not. |
| Conditions | In vitro kinetic assay; docking simulations; in vivo hyperuricemia mouse model. |
Why This Matters
The 4-nitro group is a validated pharmacophore for XO inhibition, and 3-Benzyloxy-4-nitrocinnamic acid contains this essential feature, positioning it as a candidate for further development in gout and hyperuricemia research.
- [1] Chen J, Yu S, He Z, et al. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations. Bentham Science. 2024;25(4). View Source
